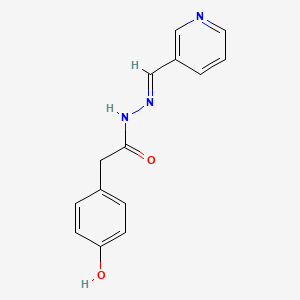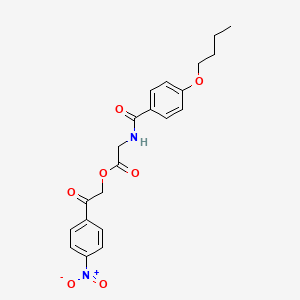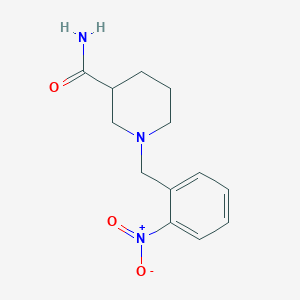![molecular formula C24H26N2O5S B5133824 N-(2,4-dimethoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5133824.png)
N-(2,4-dimethoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,4-dimethoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide often involves multi-step organic reactions, including amide bond formation, sulfonation, and the introduction of dimethoxyphenyl groups. For instance, methods for synthesizing sulfonamide derivatives with complex aromatic systems have been developed, demonstrating the intricacies of chemical synthesis involving sulfonamide and dimethoxyphenyl functionalities (Ghorab et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, including sulfonamide, dimethoxyphenyl, and propanamide moieties. These groups influence the compound's overall geometry, electronic distribution, and intermolecular interactions. X-ray crystallography has been utilized to determine the crystal structures of related compounds, revealing insights into their structural configurations (Chohan & Shad, 2011).
Chemical Reactions and Properties
Compounds with sulfonamide groups are known for participating in various chemical reactions, including nucleophilic substitution and hydrogen bonding interactions. The presence of the dimethoxyphenyl group may also facilitate electrophilic substitution reactions due to the electron-donating effects of the methoxy groups. Studies on similar sulfonamide derivatives have explored their reactivity and potential as intermediates in the synthesis of more complex molecules (Nikonov et al., 2021).
Physical Properties Analysis
The physical properties of N-(2,4-dimethoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide, such as solubility, melting point, and stability, are influenced by its molecular structure. The sulfonamide and dimethoxyphenyl groups can affect the compound's polarity and hydrogen bonding capability, impacting its solubility in various solvents. Research on related sulfonamide compounds provides data on their physical properties, including solubility and thermal stability (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are significantly shaped by the sulfonamide and dimethoxyphenyl groups. These functionalities contribute to the compound's ability to act as a ligand in coordination chemistry or as an inhibitor in biochemical processes. The study of similar sulfonamide derivatives has shed light on their binding interactions and inhibitory activities against biological targets (Ghorab et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-4-9-19(10-5-17)26-32(28,29)21-12-6-18(7-13-21)8-15-24(27)25-22-14-11-20(30-2)16-23(22)31-3/h4-7,9-14,16,26H,8,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJPKJXLPIFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5133742.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5133748.png)

![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5133776.png)
![pentyl (4-{[(3-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5133783.png)


![2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5133817.png)

![1-[3-(4-isopropyl-3-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B5133825.png)
![(4-{[4-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5133831.png)
![4-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5133833.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133849.png)